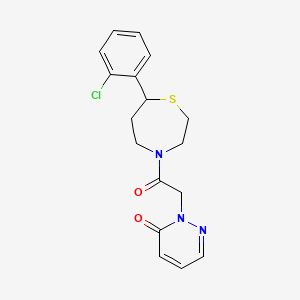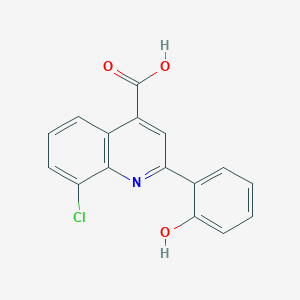
(3,4-Difluorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3,4-Difluorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C13H12F5NO . It is a derivative of piperidine, a heterocyclic organic compound . The compound has a molecular weight of 275.24 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of a precursor, (4-fluorophenyl){1-[2-(2-bromophenyl)ethyl]piperidin-4-yl}methanone, was reported with a total yield of 40% . The radiosynthesis of [123I]-(4-fluorophenyl){1-[2-(2-iodophenyl)ethyl]piperidin-4-yl}methanone was performed using a halogen exchange reaction with a yield of 70% .
Molecular Structure Analysis
The molecular structure of “(3,4-Difluorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone” can be represented by the InChI string: InChI=1S/C13H13F4NO/c14-11-5-3-9(4-6-11)12(19)18-7-1-2-10(8-18)13(15,16)17/h3-6,10H,1-2,7-8H2 . The Canonical SMILES representation is: C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(F)(F)F .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3,4-Difluorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone” include a molecular weight of 275.24 g/mol, a Log P value of 2.52, and a topological polar surface area of 20.3 Ų . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 .
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Mallesha and Mohana (2014) synthesized a series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities. Compounds from this series exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, indicating potential for developing new antimicrobial agents (Mallesha & Mohana, 2014).
Synthesis Methodologies
Research by Zheng Rui (2010) focused on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, employing piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials. This process achieved a reasonable overall yield, contributing to the methods for preparing similar compounds (Zheng Rui, 2010).
Structural and Thermal Studies
Karthik et al. (2021) conducted thermal, optical, etching, and structural studies, along with theoretical calculations on a derivative of 2,4-difluorophenyl(piperidin-4-yl)methanone. The study provided insights into the molecular structure, stability, and interactions of the compound, highlighting its potential applications in various scientific fields (Karthik et al., 2021).
Anticancer and Antituberculosis Studies
Research on derivatives of piperidin-1-yl methanone, closely related to the query compound, demonstrated significant anticancer and antituberculosis activities. These studies suggest the potential of these derivatives in developing new treatments for these diseases (Mallikarjuna et al., 2014).
Crystal Structure Analysis
The crystal structure of related compounds has been studied to understand the molecular arrangements and interactions. Such studies are crucial for designing new molecules with desired properties (Revathi et al., 2015).
Future Directions
properties
IUPAC Name |
(3,4-difluorophenyl)-[2-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F5NO/c14-9-5-4-8(7-10(9)15)12(20)19-6-2-1-3-11(19)13(16,17)18/h4-5,7,11H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNUPQOLFKIUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(F)(F)F)C(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(Dimethylamino)phenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2610944.png)
![N,4-bis(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2610945.png)
![Ethyl 3-[(2-chloroacetyl)amino]-3-(2-methylphenyl)propanoate](/img/structure/B2610946.png)


![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-cyclohexyl-N-methylacetamide](/img/structure/B2610952.png)
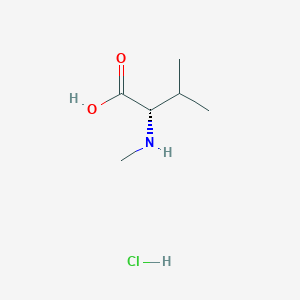
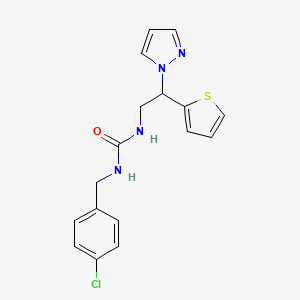
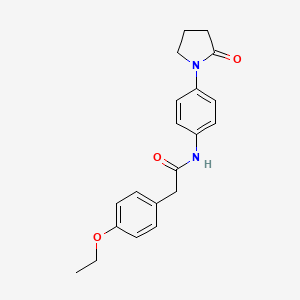
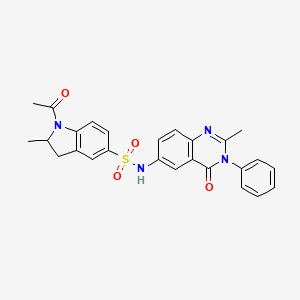
![2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B2610959.png)
![Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B2610960.png)
